molecular formula C21H20N2O2 B15012055 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide

N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide

Cat. No.: B15012055
M. Wt: 332.4 g/mol
InChI Key: ZKEZFFZRLAFKKS-PXLXIMEGSA-N
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Description

N'-[(1E)-1-(1-Hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide (referred to as MT-26 in literature) is a Schiff base hydrazide derivative synthesized via condensation of (1H-indol-3-yl)-3-phenylpropanehydrazide with 2-hydroxy-1-naphthaldehyde in methanol . Its molecular formula is C₂₄H₂₁N₃O₂, with a molecular weight of 383.44 g/mol . The hydroxynaphthyl group enhances aromatic interactions, while the hydrazide moiety allows for metal coordination, suggesting applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C21H20N2O2/c1-15(18-13-12-17-9-5-6-10-19(17)21(18)25)22-23-20(24)14-11-16-7-3-2-4-8-16/h2-10,12-13,25H,11,14H2,1H3,(H,23,24)/b22-15+

InChI Key

ZKEZFFZRLAFKKS-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-phenylpropanehydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound (MT-26):
  • Core Structure : Hydrazide backbone with a 1-hydroxynaphthalen-2-yl substituent.
  • Key Groups : Hydroxyl (-OH) at the naphthalene ring, phenyl group, and indole moiety (from precursor).
  • Synthesis : Schiff base formation between a hydrazide and aldehyde .
Comparable Compounds:

N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide (INH-RA) Core Structure: Pyridine ring instead of naphthalene. Key Groups: Two hydroxyl groups on the phenyl ring and a pyridine-4-carbohydrazide group. Synthesis: Condensation of isonicotinyl hydrazide with 2',4'-dihydroxyacetophenone . Crystallography: Bond lengths (e.g., C=N: 1.28 Å) and hydrogen bonding stabilize the structure .

N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-methylpropyl)phenyl]propano-hydrazide Core Structure: Chlorophenyl and isobutyl-substituted phenyl groups. Key Groups: Chlorine atom (electron-withdrawing) and bulky isobutyl group. Crystallography: Four independent molecules in the asymmetric unit, stabilized by N—H⋯O and C—H⋯π interactions .

N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide Core Structure: Carbazole (polycyclic aromatic system) instead of naphthalene. Key Groups: Hydroxyl on phenyl and tetrahydrocarbazole moiety. Implications: Enhanced π-π stacking due to carbazole .

4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide Core Structure: Pyranone ring with hydroxyl and methyl groups. Key Groups: Oxygen-rich pyranone for hydrogen bonding and metal chelation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
MT-26 C₂₄H₂₁N₃O₂ 383.44 1-Hydroxynaphthyl, phenyl, indole Not reported Likely low (hydrophobic naphthyl)
INH-RA C₁₅H₁₃N₃O₃ 283.29 Pyridine, dihydroxyphenyl Not reported Moderate (polar hydroxyls)
Chlorophenyl derivative C₂₁H₂₃ClN₂O 356.87 4-Chlorophenyl, isobutylphenyl 418 K (145°C) Low (chlorine, bulky groups)
Carbazole derivative C₂₄H₂₄N₄O₂ 412.48 Carbazole, hydroxyphenyl Not reported Moderate (planar carbazole)
  • MT-26 vs.
  • MT-26 vs. Chlorophenyl derivative : The absence of chlorine and presence of hydroxyl in MT-26 may reduce toxicity and enhance hydrogen bonding.

Crystallographic and Computational Insights

  • INH-RA: Crystal system = monoclinic, space group = P2₁/c, with Z = 4 .
  • Chlorophenyl derivative : Triclinic system with hydrogen bonding networks .

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